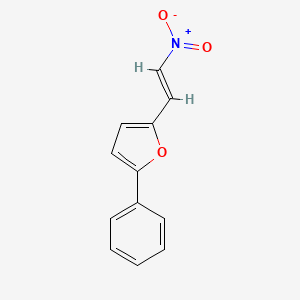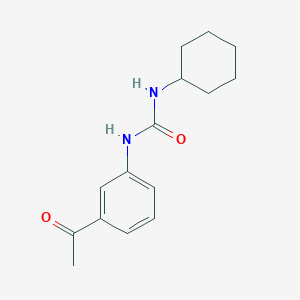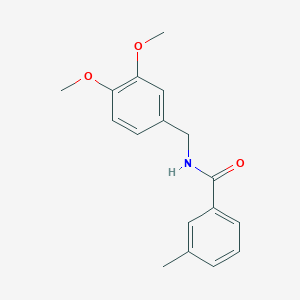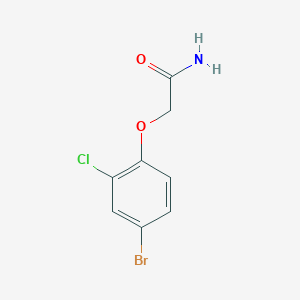![molecular formula C13H15N3OS B5747468 4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)
4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMTT, and it has been synthesized using different methods. The synthesis of DMTT has been extensively studied, and various methods have been developed to produce this compound.
Mecanismo De Acción
The mechanism of action of DMTT is not fully understood. However, it has been suggested that DMTT exerts its anticancer activity by inducing apoptosis in cancer cells. DMTT has also been shown to inhibit the activity of various enzymes such as topoisomerase II, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
DMTT has been shown to possess significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of various enzymes, and possess antifungal, antibacterial, and antiviral properties. DMTT has also been shown to possess significant antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMTT in lab experiments include its significant anticancer activity, antifungal, antibacterial, and antiviral properties, and its potential use as a fluorescent probe for the detection of metal ions. The limitations of using DMTT in lab experiments include its limited solubility in water, which makes it difficult to use in aqueous solutions, and its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the study of DMTT. One of the most significant future directions is the development of new synthesis methods to produce DMTT more efficiently. Another future direction is the study of the mechanism of action of DMTT to better understand how it exerts its anticancer activity. The development of new derivatives of DMTT with improved properties is also a potential future direction. Finally, the potential use of DMTT as a fluorescent probe for the detection of metal ions in biological systems is an exciting future direction that requires further investigation.
Conclusion:
In conclusion, DMTT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of DMTT has been extensively studied, and various methods have been developed to produce this compound. DMTT has been shown to possess significant anticancer activity, antifungal, antibacterial, and antiviral properties, and its potential use as a fluorescent probe for the detection of metal ions. The future directions for the study of DMTT include the development of new synthesis methods, the study of its mechanism of action, the development of new derivatives, and the potential use as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
The synthesis of DMTT has been extensively studied, and various methods have been developed to produce this compound. One of the most common methods used to synthesize DMTT is by reacting 2-acetylthiophene with hydrazine hydrate and 1-methyl-2-pyrrole in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. Other methods of synthesizing DMTT include the reaction of 2-acetylthiophene with hydrazine hydrate and 1-methylpyrrole in the presence of a catalyst such as zinc chloride or copper sulfate.
Aplicaciones Científicas De Investigación
DMTT has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMTT is in the field of medicinal chemistry. DMTT has been shown to possess significant anticancer activity against various cancer cell lines. It has also been shown to possess antifungal, antibacterial, and antiviral properties. DMTT has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4,5-dimethyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-10(2)18-8-12(9)13(17)15-14-7-11-5-4-6-16(11)3/h4-8H,1-3H3,(H,15,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNDBLWXAOQBW-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN=CC2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1C(=O)N/N=C/C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)

![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)
